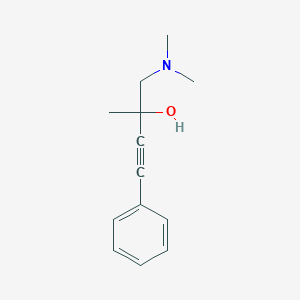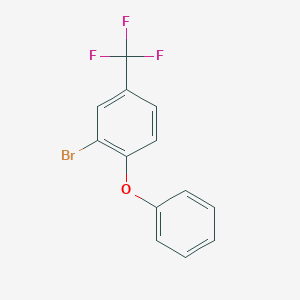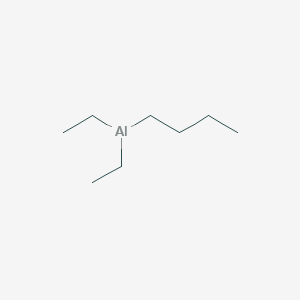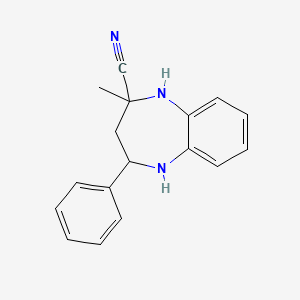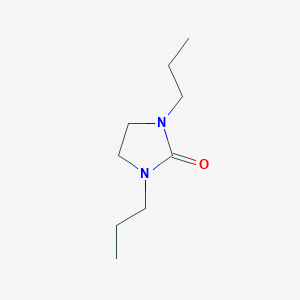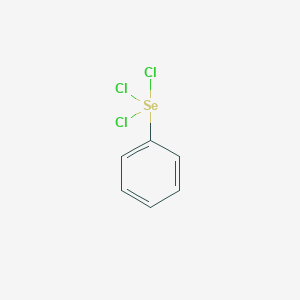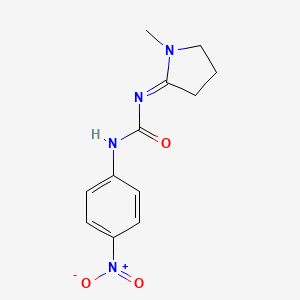
1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea is an organic compound that features a pyrrolidine ring and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea typically involves the reaction of a pyrrolidine derivative with a nitrophenyl isocyanate. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Depending on the specific reaction, catalysts such as bases (e.g., triethylamine) may be used.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may include the use of strong nucleophiles and appropriate solvents.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted urea derivatives.
科学的研究の応用
1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action for 1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
1-(1-Methyl-2-pyrrolidinylidene)-3-(p-chlorophenyl)urea: Similar structure with a chlorophenyl group instead of a nitrophenyl group.
1-(1-Methyl-2-pyrrolidinylidene)-3-(p-methylphenyl)urea: Contains a methylphenyl group.
Uniqueness
1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea is unique due to the presence of the nitrophenyl group, which can impart distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
50529-02-7 |
|---|---|
分子式 |
C12H14N4O3 |
分子量 |
262.26 g/mol |
IUPAC名 |
(1E)-1-(1-methylpyrrolidin-2-ylidene)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C12H14N4O3/c1-15-8-2-3-11(15)14-12(17)13-9-4-6-10(7-5-9)16(18)19/h4-7H,2-3,8H2,1H3,(H,13,17)/b14-11+ |
InChIキー |
VAODBZOYKXWEQR-SDNWHVSQSA-N |
異性体SMILES |
CN\1CCC/C1=N\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CN1CCCC1=NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



